molecular formula C20H16O6 B1675299 Licoisoflavone B CAS No. 66056-30-2

Licoisoflavone B

Cat. No. B1675299
CAS RN: 66056-30-2
M. Wt: 352.3 g/mol
InChI Key: KIZPADOTOCPASX-UHFFFAOYSA-N
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Description

Licoisoflavone B is an isoflavone . It has a molecular formula of C20H16O6 . It is a natural product found in Glycyrrhiza aspera, Lupinus albus, and other organisms . It has been found to inhibit lipid peroxidation with an IC 50 of 2.7 μM .


Synthesis Analysis

The synthesis of flavonoids like Licoisoflavone B starts with the deamination of phenylalanine to cinnamic acid .


Molecular Structure Analysis

The molecular structure of Licoisoflavone B includes a basic C6-C3-C6 skeleton . Its molecular weight is 352.3 g/mol .


Chemical Reactions Analysis

While specific chemical reactions involving Licoisoflavone B are not detailed in the search results, flavonoids of licorice have been noted for their structural diversity .


Physical And Chemical Properties Analysis

Licoisoflavone B has a molecular weight of 352.3 g/mol . It has a molecular formula of C20H16O6 .

Scientific Research Applications

Antimicrobial Activity

Licoisoflavone B has demonstrated inhibitory activity against the growth of Helicobacter pylori, a bacterium linked to peptic ulcers and gastric cancer. This suggests its potential use as a chemopreventive agent for individuals infected with H. pylori (Fukai et al., 2002). Furthermore, flavonoids, including Licoisoflavone B, have been recognized for their broad-spectrum antimicrobial activities, which could make them valuable in developing new antimicrobial treatments (Cushnie & Lamb, 2005).

Antioxidant Effects

Research has shown that Licoisoflavone B, along with other isoflavones, can inhibit lipid peroxidation by superoxide anion, indicating their potential as antioxidants to mitigate oxidative stress (Toda & Shirataki, 2002). This antioxidant capacity could be beneficial in preventing or managing conditions associated with oxidative damage.

Anti-Cancer Potential

Licoisoflavone B is part of ongoing research into natural compounds with anti-cancer properties. A study explored the elicitation of Licoisoflavone B, Licochalcone A, and Liquirtigenin in callus cultures of Glycyrrhiza glabra to enhance the production of these flavonoids, which have known preventive and therapeutic potential against cancer (Vijayalakshmi & Shourie, 2019).

Modulation of Immune Function

Isoflavones, including Licoisoflavone B, have been studied for their role in modulating immune function. A study on postmenopausal women found that isoflavone supplementation could modulate B cell populations and protect against DNA damage, suggesting potential immunologic benefits (Ryan-Borchers et al., 2006).

Future Directions

Licoisoflavone B has been proposed as an effective candidate for the treatment of COVID-19 through PTEN, MAP3K8, Mpro, S-protein and ACE2 . Other research suggests that prenylated flavonoids in Psoralea corylifolia Linn. seeds, which include Licoisoflavone B, are promising candidates for the development of novel antibiotic agents to combat MRSA-associated infections .

properties

IUPAC Name

5,7-dihydroxy-3-(5-hydroxy-2,2-dimethylchromen-6-yl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O6/c1-20(2)6-5-12-15(26-20)4-3-11(18(12)23)13-9-25-16-8-10(21)7-14(22)17(16)19(13)24/h3-9,21-23H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIZPADOTOCPASX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CC2=C(O1)C=CC(=C2O)C3=COC4=CC(=CC(=C4C3=O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70216257
Record name Licoisoflavone B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70216257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Licoisoflavone B

CAS RN

66056-30-2
Record name Licoisoflavone B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066056302
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Licoisoflavone B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70216257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LICOISOFLAVONE B
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LR156FQ2XS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
346
Citations
T SAITOH, H NOGUCHI, S SHIBATA - Chemical and Pharmaceutical …, 1978 - jstage.jst.go.jp
… Thus, licoisoflavone B and licoisoflavanone were isolated as … or VII can be assigned to licoisoflavone B. From a kind of Chinese … Hydrogenation of licoisoflavone B triacetate with Pd-C in …
Number of citations: 83 www.jstage.jst.go.jp
L Chen, D Nikolic, G Li, J Liu… - Toxicological …, 2023 - academic.oup.com
… Here, we used bioassay-guided fractionation to isolate and identify licoisoflavone B from G. uralensis as an inhibitor of CYP enzymes and to determine its inhibitory mechanisms and …
Number of citations: 4 academic.oup.com
U Vijayalakshmi, A Shourie - BioTechnologia. Journal of …, 2019 - bibliotekanauki.pl
… Licoisoflavone B exhibits anti-mutagenic activity against … The three flavonoids, licoisoflavone B, licochalcone A, and … on obtaining desirable quantities of licoisoflavone B, licochalcone A, …
Number of citations: 6 bibliotekanauki.pl
S Toda, Y Shirataki - Biological Trace Element Research, 2001 - Springer
… Although chemical structures of licoisoflavone B have benzopyran, there are hydroxy groups at other positions in B-rings of licoisoflavone B and sophoraisoflavone A. The chemical …
Number of citations: 6 link.springer.com
Q Shao, W Hu, X Liu, R Zhou, Y Wei - Separation Science and …, 2020 - Taylor & Francis
… The flotation efficiency of liquiritin apioside, liquiritin, and glycyrrhizic acid in the middle phase and semilicoisoflavone B and licoisoflavone B in the upper phase could reach 91.24%, …
Number of citations: 3 www.tandfonline.com
H Saito, S Miyoshi, T Murakami… - Natural Product …, 2023 - journals.sagepub.com
Objective Although the discrimination of crude drugs by metabolomics analysis using liquid chromatography–mass spectrometry (LC–MS) has been widely reported, there are few …
Number of citations: 0 journals.sagepub.com
Y Liu, Z Hong, J Qian, Y Wang, S Wang - Journal of ethnopharmacology, 2019 - Elsevier
… Licochalcone A, isoliquiritigenin, licoisoflavone B, glyasperin A, and … aureus activity of licoisoflavone B, glyasperin A, and … the antibacterial activity of licoisoflavone B, glyasperin A and …
Number of citations: 14 www.sciencedirect.com
Y Shirataki, I YOKOE, M Noguchi… - Chemical and …, 1988 - jstage.jst.go.jp
… ex BAKER (Leguminosae), together with sophoraflavanone B, licoisoflavone B, calycosin, l-maackiain and medicagol. The structures of I and II were established to be (2S)-5, 7, 2', 4'-…
Number of citations: 76 www.jstage.jst.go.jp
K Akiyama, F Tanigawa, T Kashihara, H Hayashi - Phytochemistry, 2010 - Elsevier
… Concentration-dependent inhibition of germ tube growth by licoisoflavone B (1, white), sophoraisoflavone A (2, black) and alpinumisoflavone (3, grey). The length of germ tube growth …
Number of citations: 33 www.sciencedirect.com
D VON BAER, R SAELZER, M VEGA… - Journal of the Chilean …, 2006 - SciELO Chile
… Our results show that licoisoflavone A, lupinalbin A, 2`-hydroxygenistein, licoisoflavone B, genistein and wighteone exerts from mild to strong fungitoxic activity. Indeed isoflavones, as …
Number of citations: 19 www.scielo.cl

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